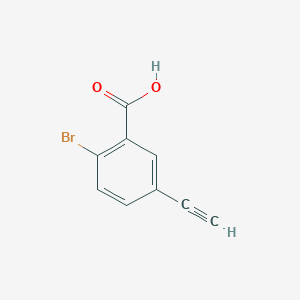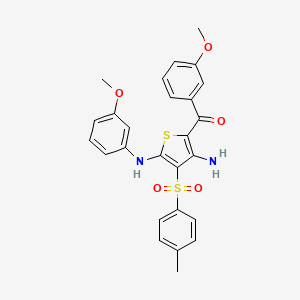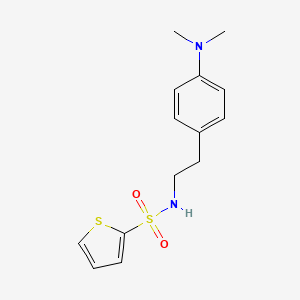
2-ブロモ-5-エチニル安息香酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-ethynylbenzoic acid is an organic compound with the molecular formula C9H5BrO2 It is a derivative of benzoic acid, where the bromine atom is substituted at the second position and an ethynyl group at the fifth position of the benzene ring
科学的研究の応用
2-Bromo-5-ethynylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for drug development, particularly in designing molecules with anti-cancer or anti-inflammatory properties.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
作用機序
Mode of Action
It is known that brominated benzoic acids can undergo reactions at the benzylic position . The bromine atom on the benzoic acid molecule can be displaced by a nucleophile in an SN2 type mechanism
Pharmacokinetics
As a small molecule with a molecular weight of 225.04 , it is possible that it could be absorbed and distributed throughout the body. The specifics of its metabolism and excretion are currently unknown .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
生化学分析
Biochemical Properties
2-Bromo-5-ethynylbenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative deamination, such as monoamine oxidases . These interactions can lead to the formation of various metabolites, which can further participate in biochemical pathways. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of 2-Bromo-5-ethynylbenzoic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, 2-Bromo-5-ethynylbenzoic acid can alter cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-Bromo-5-ethynylbenzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, 2-Bromo-5-ethynylbenzoic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-ethynylbenzoic acid can change over time. This compound is relatively stable under standard storage conditions but may degrade under extreme conditions, such as high temperatures or exposure to light . Long-term studies have shown that 2-Bromo-5-ethynylbenzoic acid can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-ethynylbenzoic acid vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Toxic or adverse effects, such as oxidative stress and cellular damage, can occur at high doses.
Metabolic Pathways
2-Bromo-5-ethynylbenzoic acid is involved in several metabolic pathways, including those related to oxidative deamination . It interacts with enzymes such as monoamine oxidases, leading to the formation of metabolites that can further participate in biochemical reactions. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 2-Bromo-5-ethynylbenzoic acid is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound can be influenced by its interactions with specific cellular components, such as lipid membranes and cytoskeletal elements.
Subcellular Localization
The subcellular localization of 2-Bromo-5-ethynylbenzoic acid can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylbenzoic acid typically involves a multi-step process:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the second position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Ethynylation: The brominated benzoic acid is then subjected to ethynylation
Industrial Production Methods: Industrial production of 2-Bromo-5-ethynylbenzoic acid may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Industrial methods also focus on minimizing waste and improving the purity of the final product.
化学反応の分析
Types of Reactions: 2-Bromo-5-ethynylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper).
Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate).
Oxidation/Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride).
Major Products:
- Substituted benzoic acids
- Coupled aromatic compounds
- Ester and alcohol derivatives
類似化合物との比較
2-Bromo-5-methylbenzoic acid: Similar structure but with a methyl group instead of an ethynyl group.
2-Bromo-5-nitrobenzoic acid: Contains a nitro group, leading to different reactivity and applications.
2-Bromo-5-chlorobenzoic acid: Substituted with a chlorine atom, affecting its chemical properties.
Uniqueness: 2-Bromo-5-ethynylbenzoic acid is unique due to the presence of both bromine and ethynyl groups, which confer distinct reactivity and versatility in synthetic applications. The ethynyl group allows for further functionalization through coupling reactions, while the bromine atom provides a site for nucleophilic substitution.
特性
IUPAC Name |
2-bromo-5-ethynylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h1,3-5H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWBQJNNCDCMGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tricyclo[4.2.1.0,2,5]nonan-3-one](/img/structure/B2418246.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2418247.png)

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2418250.png)
![3-Methyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2418252.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2418255.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2418261.png)


![(2E)-3-(furan-2-yl)-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2418266.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2418268.png)

